molecular formula C10H9ClF3NO2S B2376746 2-chloro-N-(prop-2-en-1-yl)-5-(trifluoromethyl)benzene-1-sulfonamide CAS No. 757221-31-1

2-chloro-N-(prop-2-en-1-yl)-5-(trifluoromethyl)benzene-1-sulfonamide

Cat. No.: B2376746
CAS No.: 757221-31-1
M. Wt: 299.69
InChI Key: UIKBKUPQBTUDIB-UHFFFAOYSA-N
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Description

2-Chloro-N-(prop-2-en-1-yl)-5-(trifluoromethyl)benzene-1-sulfonamide (CAS: 757221-31-1; InChIKey: UIKBKUPQBTUDIB-UHFFFAOYSA-N) is a sulfonamide derivative featuring a 2-chloro-5-(trifluoromethyl)benzene core and an allyl (prop-2-en-1-yl) sulfonamide substituent. Its molecular formula is C₁₀H₁₀ClF₃NO₂S, with a molecular weight of 305.7 g/mol. The compound’s structure combines electron-withdrawing groups (chloro and trifluoromethyl) with a flexible allyl chain, influencing its electronic, steric, and solubility properties. It is cataloged by suppliers like American Elements and MolPort for research applications, particularly in medicinal chemistry and material science .

Properties

IUPAC Name

2-chloro-N-prop-2-enyl-5-(trifluoromethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClF3NO2S/c1-2-5-15-18(16,17)9-6-7(10(12,13)14)3-4-8(9)11/h2-4,6,15H,1,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIKBKUPQBTUDIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNS(=O)(=O)C1=C(C=CC(=C1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-N-(prop-2-en-1-yl)-5-(trifluoromethyl)benzene-1-sulfonamide is a sulfonamide compound recognized for its unique structural features, including a chloro group, an allylic prop-2-en-1-yl group, and a trifluoromethyl group attached to a benzene ring. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry where sulfonamides are known for their antibacterial properties.

The molecular formula of this compound is C10H9ClF3NO2SC_{10}H_{9}ClF_{3}NO_{2}S with a molecular weight of approximately 299.70 g/mol. The distinct arrangement of substituents may contribute to its unique chemical reactivity and biological properties, differentiating it from other similar compounds .

Like other sulfonamides, the proposed mechanism of action for this compound involves the inhibition of bacterial growth by interfering with folic acid synthesis in microorganisms. This is achieved through competitive inhibition of the enzyme dihydropteroate synthase, which is crucial for the synthesis of folate . Additionally, the presence of the trifluoromethyl group may enhance lipophilicity, potentially affecting bioavailability and interaction with biological targets.

Antimicrobial Properties

Research indicates that sulfonamides exhibit significant antimicrobial activity. The specific biological activity of this compound has not been extensively documented; however, its structural similarities to other bioactive sulfonamides suggest potential effectiveness against various bacterial strains.

Table 1: Comparison of Antimicrobial Activities of Sulfonamide Derivatives

Compound NameMIC (µg/mL)Target Bacteria
Sulfanilamide0.25Staphylococcus aureus
Trimethoprim0.5Escherichia coli
This compoundTBDTBD

Note: TBD (To Be Determined) indicates that specific data on this compound's MIC values against target bacteria is currently unavailable.

Toxicological Studies

Toxicological evaluations have shown that exposure to similar compounds can lead to adverse effects on various organs. For instance, studies on related sulfonamides have reported dose-dependent nephropathy and hepatotoxicity in animal models . The NOAEL (No Observed Adverse Effect Level) for related compounds has been established at varying doses depending on the route of administration and duration of exposure .

Table 2: Toxicological Findings in Animal Studies

Study TypeDose (mg/kg bw/day)Observed Effects
Oral Repeat Dose Toxicity50Hepatocellular hypertrophy
Inhalation Study250Increased kidney weights; nephropathy
Intravenous Administration1000Liver necrosis in some subjects

Comparison with Similar Compounds

Comparison with Structurally Related Sulfonamides

Structural Analogues and Their Properties

The following table summarizes key structural analogs and their physicochemical properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Benzene/Sulfonamide) Melting Point (°C) Purity Key References
Target Compound C₁₀H₁₀ClF₃NO₂S 305.7 2-Cl, 5-CF₃; N-allyl Not reported Not given
2-Chloro-N-(propan-2-yl)-5-(trifluoromethyl)benzene-1-sulfonamide () C₁₀H₁₁ClF₃NO₂S 306.7 2-Cl, 5-CF₃; N-isopropyl Not reported High
PR16: N-(3,4-dihydroquinazolin-2-yl)-4-(trifluoromethyl)benzene-1-sulfonamide C₁₄H₁₂ClN₃O₂S 321.8 4-CF₃; N-dihydroquinazolin-2-yl 217–222 89%
PR17: N-(3,4-dihydroquinazolin-2-yl)-4-(trifluoromethoxy)benzene-1-sulfonamide C₁₅H₁₂F₃N₃O₃S 371.3 4-OCF₃; N-dihydroquinazolin-2-yl 161–163 100%
5-Chloro-3-methyl-N-(4-propylsulfonylphenyl)-1-benzothiophene-2-sulfonamide C₁₈H₁₇ClNO₄S₂ 434.9 Benzothiophene core; N-propylsulfonylphenyl Not reported Not given
G619-0179: Pyridazine-linked sulfonamide C₁₈H₁₃ClF₃N₃O₃S 443.8 2-Cl, 5-CF₃; N-(pyridazin-3-ylphenyl) Not reported Not given

Key Comparative Analysis

Substituent Effects on Physicochemical Properties

The isopropyl analog () has a marginally higher molecular weight (306.7 vs. 305.7 g/mol) but similar electronic properties due to the absence of π-bonds.

Benzene Ring Substituents: The 2-chloro-5-trifluoromethyl configuration in the target compound creates strong electron-withdrawing effects, which may enhance electrophilic reactivity compared to analogs with single substituents (e.g., PR17 with 4-OCF₃) .

Thermal Stability and Purity
  • PR16 and PR17 demonstrate higher melting points (217–222°C and 161–163°C, respectively) due to hydrogen bonding from the dihydroquinazolin-2-yl group, whereas the target compound’s allyl chain likely reduces crystallinity .
  • Purity varies significantly: PR17 is 100% pure, while PR16 is 89%, suggesting synthetic challenges in introducing trifluoromethyl groups .

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